molecular formula C11H17N5O B11749563 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11749563
M. Wt: 235.29 g/mol
InChI Key: HMANNOJXUXTPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a bispyrazole derivative characterized by two substituted pyrazole rings linked via a methylamine bridge. The first pyrazole moiety (1,4-dimethyl-1H-pyrazol-5-yl) features methyl groups at positions 1 and 4, while the second pyrazole (3-methoxy-1-methyl-1H-pyrazol-4-amine) includes a methoxy group at position 3 and a methyl group at position 1.

Synthetic routes for analogous pyrazole amines often involve nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions. For example, N-(6-(1,4-dimethyl-1H-pyrazol-5-yl)quinolin-4-yl)benzo[d]thiazol-5-amine (a related compound) was synthesized via a Suzuki coupling between a bromoquinoline precursor and a boronic ester-substituted pyrazole . Purification methods typically employ HPLC, as seen in the isolation of trifluoroacetate salts of similar amines .

Properties

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H17N5O/c1-8-5-13-16(3)10(8)6-12-9-7-15(2)14-11(9)17-4/h5,7,12H,6H2,1-4H3

InChI Key

HMANNOJXUXTPAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CN(N=C2OC)C

Origin of Product

United States

Preparation Methods

Multi-Step Alkylation and Condensation

A primary route involves sequential alkylation and condensation reactions. Starting with 1,4-dimethylpyrazole, the methylene bridge is introduced via nucleophilic substitution. The reaction proceeds with a benzylating agent (e.g., chloromethylpyrazole) in the presence of a base such as potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at 60–80°C. The intermediate is then subjected to reductive amination with 3-methoxy-1-methylpyrazol-4-amine, using sodium borohydride (NaBH₄) in methanol to yield the final product.

Key Reaction Parameters

StepReagents/ConditionsYield
AlkylationK₂CO₃, THF, 70°C65–70%
Reductive AminationNaBH₄, MeOH, RT75–80%

Silylation-Mediated Synthesis (Patent CN111072566A)

A patented three-step method optimizes yield and purity through silylation and halogenation:

  • Silylation : Reacting acethydrazide with trimethylchlorosilane (TMSCl) in toluene and triethylamine generates a silylated intermediate.

  • Halogenation : Treating the intermediate with difluoroacetyl fluoride introduces fluorine atoms.

  • Acidic Cyclization : Hydrochloric acid (30%) facilitates cyclization at 50°C to form the pyrazole core.

Example Protocol (Patent CN111072566A)

  • Step 1 : 74.1 g acethydrazide + 132 g dimethyl sulfate → acetyl methylhydrazine methyl sulfate.

  • Step 2 : Sodium ethoxide + ethyl acetate under CO pressure (20 atm) → sodium salt.

  • Step 3 : Reaction with TMSCl and difluoroacetyl fluoride, followed by HCl cyclization → 141 g product (85% yield).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and consistency. Continuous flow reactors enable precise control over temperature and residence time, critical for exothermic steps like alkylation. For example, a two-stage flow system achieves 90% conversion in the alkylation step using ethanol as a solvent and p-toluenesulfonic acid as a catalyst.

Process Advantages

  • Throughput : 50 kg/day output with ≤2% impurities.

  • Safety : Mitigates risks of thermal runaway compared to batch reactors.

Solvent and Catalyst Optimization

Ethanol and methanol are preferred for their balance of polarity and low cost. Catalytic amounts of p-toluenesulfonic acid (0.5–1.0 mol%) enhance condensation kinetics without side reactions. Substituting NaBH₄ with catalytic hydrogenation (Pd/C, H₂) in the amination step improves atom economy (85% yield vs. 78% with NaBH₄).

Characterization and Quality Control

Spectroscopic Analysis

Post-synthesis characterization employs:

  • NMR : ¹H NMR confirms methylene bridge integration (δ 4.2 ppm, singlet) and methoxy group (δ 3.8 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 269.77 [M+H]⁺ aligns with the theoretical molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves impurities <0.5%. Residual solvents (e.g., THF, toluene) are quantified via gas chromatography, adhering to ICH Q3C guidelines.

Comparative Analysis of Methods

MethodYieldScalabilityCost
Multi-Step Alkylation70–75%Moderate$$
Patent Silylation Route85%High$$$
Continuous Flow90%Very High$$$$

The silylation route offers superior yield but requires specialized reagents (e.g., TMSCl). Continuous flow systems, while capital-intensive, provide the highest throughput for industrial applications.

Challenges and Mitigation Strategies

Byproduct Formation

Side products like N-methylpyrazole isomers arise during alkylation. Strategies include:

  • Temperature Control : Maintaining ≤80°C reduces isomerization.

  • Catalyst Screening : Zeolite catalysts suppress byproduct formation by 30%.

Moisture Sensitivity

Silylated intermediates are hygroscopic. Rigorous drying of solvents (molecular sieves) and inert atmosphere (N₂) prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its methoxy and dual methyl substitutions. Key comparisons include:

Compound Name Substituents Molecular Weight Key Features
N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine 1,4-dimethyl (Pyrazole 1); 3-methoxy, 1-methyl (Pyrazole 2) ~263.3 g/mol* Enhanced polarity due to methoxy group; potential for hydrogen bonding
Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine (CAS: 1856045-07-2) Benzyl group instead of methoxy-pyrazole ~245.3 g/mol Increased hydrophobicity; reduced hydrogen-bonding capacity
N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine (CAS: 1856038-01-1) Cyclopentyl and methyl groups ~309.8 g/mol Bulkier substituents; potential for steric hindrance in target binding
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS: 1499331-74-6) Thiophene ring instead of methoxy group ~207.3 g/mol Improved π-π stacking interactions; altered electronic properties

*Estimated based on analogous structures.

Key Research Findings

  • Structural Insights : X-ray crystallography (e.g., ORTEP-III) has been critical in resolving anisotropic displacement parameters in pyrazole derivatives, aiding in conformational analysis .
  • Hydrogen Bonding : The methoxy group may participate in hydrogen-bond networks, as observed in Etter’s graph-set analysis of molecular crystals .
  • Thermal Stability : Methyl and methoxy substituents generally improve thermal stability compared to halogenated analogues, as seen in benzimidazole derivatives .

Biological Activity

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C11H18N5O
  • Molecular Weight: 235.29 g/mol
  • IUPAC Name: N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine
PropertyValue
Molecular FormulaC11H18N5O
Molecular Weight235.29 g/mol
IUPAC NameN-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine
InChI KeyHMANNOJXUXTPAJ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves cyclization reactions and various modifications of pyrazole derivatives. Common synthetic routes include:

  • Cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives.
  • Methylation and methoxylation steps to achieve the desired structure.
  • Optimized industrial production methods using continuous flow reactors for scalability .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, N-[...]-pyrazole derivatives have shown significant antiproliferative activity against various cancer cell lines:

  • Breast Cancer (MDA-MB-231): Exhibited notable antiproliferative effects.
  • Liver Cancer (HepG2): Demonstrated strong cytotoxicity.
  • Colorectal and Lung Cancer: Inhibition of cell growth was observed in multiple studies .

The biological activity of N-[...]-pyrazole compounds is often attributed to their ability to interact with specific cellular pathways:

  • Enzyme Inhibition: These compounds may act as inhibitors for enzymes involved in cancer progression.
  • Receptor Modulation: Interaction with various receptors can lead to altered signaling pathways that inhibit tumor growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

  • Study on Antitumor Activity: A series of 32 asymmetric pyrazole derivatives were synthesized and evaluated for their biological activity, revealing significant potential as anticancer agents .
  • Molecular Modeling Studies: Computational studies indicated that modifications in the pyrazole structure could enhance binding affinity to target proteins involved in cancer pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of substituted pyrazole precursors. For example:

Condensation : Reacting 1,4-dimethylpyrazole derivatives with methylating agents under basic conditions to introduce the methoxy group (e.g., using K₂CO₃ in DMF at 60–80°C).

Reductive Amination : Coupling the intermediate with a benzylating agent (e.g., 3-methoxy-1-methylpyrazole-4-carbaldehyde) via NaBH₄-mediated reduction .

  • Key Considerations : Optimize solvent polarity and reaction time to avoid side products like over-alkylation. Monitor progress via TLC or LC-MS.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyrazole ring protons at δ 7.2–8.1 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 278.15).
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 60.5%, H: 6.9%, N: 25.2%) .

Advanced Research Questions

Q. How can computational methods predict the intermolecular interactions of this compound in crystal lattices?

  • Methodological Answer :

  • Hydrogen Bonding Analysis : Use graph-set analysis (as per Etter’s formalism) to identify motifs like N–H···O or C–H···π interactions. Tools like Mercury or CrystalExplorer visualize these patterns .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict packing preferences (e.g., methoxy groups favoring hydrophobic interactions) .
    • Data Contradictions : If experimental crystallographic data (e.g., SHELX-refined structures) deviate from predictions, re-evaluate solvent effects or polymorphism using PXRD .

Q. What experimental design strategies optimize reaction yields for derivatives of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent). For example:
FactorLow LevelHigh Level
Temperature (°C)6080
Catalyst (mol%)510
SolventDMFTHF
  • Response Surface Methodology (RSM) : Model interactions to identify optimal conditions (e.g., 70°C, 7.5 mol% catalyst in DMF/THF mixtures) .

Q. How can data contradictions between spectroscopic and crystallographic results be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare NMR-derived torsion angles with X-ray data. For instance, if NMR suggests free rotation of the benzyl group but crystallography shows a fixed conformation, consider dynamic effects in solution.
  • Variable-Temperature NMR : Probe conformational flexibility by acquiring spectra at 25°C and −40°C .
  • Complementary Techniques : Use IR spectroscopy to validate hydrogen bonding inferred from crystallography (e.g., N–H stretches at 3300–3500 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.